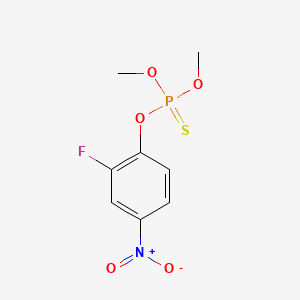
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester is an organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms, and an aromatic ring substituted with a fluorine and nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 2-fluoro-4-nitrophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane or toluene, and the process is conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mecanismo De Acción
The mechanism of action of phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester involves the inhibition of enzymes, particularly those containing serine residues in their active sites. The compound binds to the active site of the enzyme, forming a covalent bond with the serine residue, which leads to the inactivation of the enzyme. This mechanism is similar to that of other organophosphorus compounds used as pesticides.
Comparación Con Compuestos Similares
Phosphorothioic acid, O,O-dimethyl O-(2-fluoro-4-nitrophenyl) ester can be compared with other similar compounds, such as:
Methyl parathion: Another organophosphorus compound with similar enzyme inhibition properties but different substituents on the aromatic ring.
Tolclofos-methyl: Contains a dichloro-methylphenyl group instead of the fluoro-nitrophenyl group.
Etrimfos: Contains an ethoxy-ethyl-pyrimidinyl group, showing different biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
Propiedades
Número CAS |
50589-96-3 |
|---|---|
Fórmula molecular |
C8H9FNO5PS |
Peso molecular |
281.20 g/mol |
Nombre IUPAC |
(2-fluoro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H9FNO5PS/c1-13-16(17,14-2)15-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 |
Clave InChI |
UGCIJNHCNMCAGA-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)


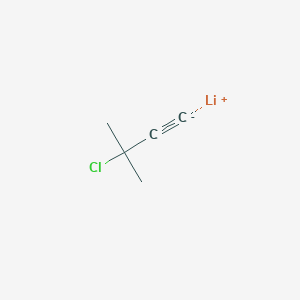
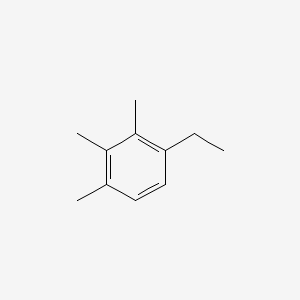
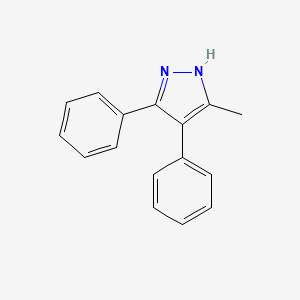
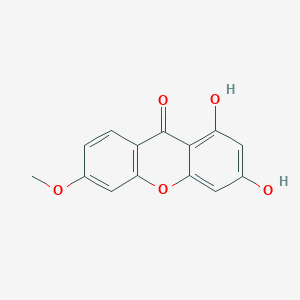
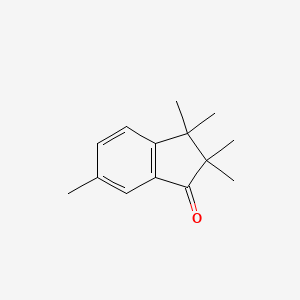
![3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane](/img/structure/B14658377.png)
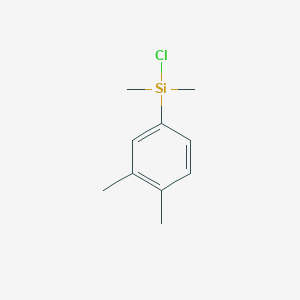
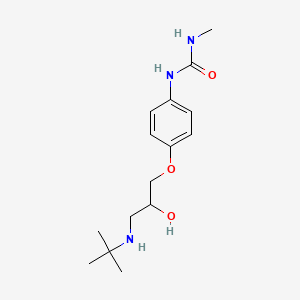
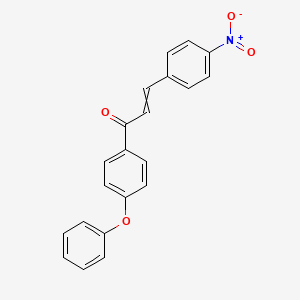
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
